[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride
Descripción
Systematic Nomenclature and Stereochemical Configuration
The systematic nomenclature of [(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride follows International Union of Pure and Applied Chemistry conventions, where the stereochemical descriptors (3S,4R) explicitly define the absolute configuration at the pyrrolidine ring positions. The compound possesses a five-membered pyrrolidine ring system with a hydroxymethyl substituent at position 3 and a substituted phenyl group at position 4. The phenyl ring bears both chlorine and fluorine substituents at the 4- and 2-positions respectively, creating a dihalogenated aromatic system that significantly influences the overall molecular properties.
The stereochemical configuration is particularly significant in this molecular framework, as the (3S,4R) arrangement represents a trans-diaxial relationship between the hydroxymethyl group and the aryl substituent. This specific stereochemical arrangement has profound implications for the conformational behavior of the pyrrolidine ring, as demonstrated in related difluorinated pyrrolidine systems where stereochemical factors influence ring puckering preferences. The absolute configuration determines not only the spatial arrangement of substituents but also influences the overall three-dimensional molecular geometry and potential intermolecular interactions.
The Chemical Abstracts Service registry number for this compound is 1217818-45-5, providing a unique identifier for database searches and chemical procurement. The systematic name reflects the precise positional and stereochemical information necessary for unambiguous identification, while alternative nomenclature systems may employ different conventions for describing the same molecular entity. The stereochemical notation follows the Cahn-Ingold-Prelog priority rules, ensuring consistent identification across different chemical databases and literature sources.
Propiedades
IUPAC Name |
[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO.ClH/c12-8-1-2-9(11(13)3-8)10-5-14-4-7(10)6-15;/h1-3,7,10,14-15H,4-6H2;1H/t7-,10+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOAESPIZHAEGR-XQRIHRDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=C(C=C(C=C2)Cl)F)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C2=C(C=C(C=C2)Cl)F)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride is a compound that has garnered attention in recent years due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₁H₁₄Cl₂FNO
- Molecular Weight : 266.14 g/mol
- CAS Number : 1217818-45-5
- MDL Number : MFCD12028179
The compound's biological activity is largely attributed to its interaction with various biological targets, including receptors and enzymes involved in critical physiological processes. Notably, it exhibits potential activity against:
- Cancer Cells : Research indicates that compounds with piperidine derivatives can induce apoptosis in cancer cells through mechanisms such as the inhibition of key signaling pathways related to cell proliferation and survival. For instance, it has been shown to enhance cytotoxicity in specific cancer cell lines compared to standard chemotherapeutics like bleomycin .
- Neurological Disorders : The compound may also have implications in treating neurodegenerative diseases by inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the pathophysiology of Alzheimer's disease .
Biological Activity Overview
Case Studies
-
Anticancer Activity :
A study demonstrated that a derivative similar to this compound exhibited significant cytotoxic effects on FaDu hypopharyngeal tumor cells. The compound's structural features contributed to enhanced binding affinity to cellular targets involved in cancer progression . -
Alzheimer's Disease Research :
In a comparative analysis involving various piperidine derivatives, the compound was noted for its dual inhibition of AChE and BuChE. This dual action is beneficial for increasing acetylcholine levels, thereby potentially improving memory and cognitive functions in Alzheimer's patients . -
Inflammatory Response Modulation :
Research indicated that the compound could modulate inflammatory responses by affecting cytokine production and signaling pathways, suggesting a role in managing conditions characterized by chronic inflammation .
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
-
Central Nervous System Disorders :
- Research indicates that compounds similar to [(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride exhibit properties that may be beneficial in treating central nervous system (CNS) disorders. These include potential applications in managing conditions such as anxiety and depression due to their effects on neurotransmitter systems .
- Antimicrobial Activity :
- Metabolic Disorders :
Case Studies
- Neuropharmacological Studies :
- Antimicrobial Evaluations :
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
The compound is compared to structurally related pyrrolidine and piperidine derivatives, focusing on substituent effects, stereochemistry, and physicochemical properties.
Table 1: Key Structural and Physicochemical Comparisons
Critical Analysis of Structural Modifications
a. Substituent Effects on Aromatic Rings
- Electron-Withdrawing Groups (Cl, F, CF₃): The target compound’s 4-Cl, 2-F substitution balances lipophilicity and polarity. In contrast, trifluoromethyl (CF₃) analogs (e.g., ) exhibit enhanced metabolic stability due to fluorine’s inductive effect but may suffer from reduced solubility .
- Electron-Donating Groups (CH₃, OCH₃): Methyl (CH₃) substitution (e.g., ) reduces electronegativity, favoring hydrophobic interactions in non-polar binding pockets.
b. Core Ring Modifications
- Pyrrolidine vs.
c. Stereochemical Considerations
Commercial and Research Implications
- Availability: The target compound is discontinued , whereas analogs like [(3S,4R)-4-(3-MePh)-pyrrolidin-3-yl]methanol HCl remain instock .
- Therapeutic Potential: Trifluoromethyl-substituted analogs () are prioritized in drug discovery for their stability, though synthetic complexity may limit scalability. Piperidine derivatives () are explored in neurological targets due to conformational flexibility.
Métodos De Preparación
Asymmetric Synthesis of Pyrrolidine Core
The core pyrrolidine ring with defined stereochemistry is synthesized via asymmetric catalysis, often employing chiral metal complexes. A notable method involves the use of chiral silver or copper catalysts to induce stereoselectivity during key cyclization or addition steps.
- A patent describes the use of chiral silver catalysts to facilitate asymmetric cyclization of precursor amino acids or nitrile derivatives, yielding the pyrrolidine with high stereoselectivity.
- The process involves reacting a suitable amino acid derivative with a fluorinated aromatic nitrile under catalytic conditions, forming the pyrrolidine ring with (3S,4R) stereochemistry.
Introduction of the 4-Chloro-2-fluorophenyl Group
The substitution of the phenyl group is achieved via nucleophilic aromatic substitution (SNAr), leveraging the electron-deficient nature of the chlorofluorophenyl ring.
- The chlorofluorophenyl group is introduced through a nucleophilic aromatic substitution on a precursor pyrrolidine derivative bearing a suitable leaving group (e.g., halide or activated position).
- Conditions typically involve heating in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile with a base such as potassium carbonate.
Functionalization to Attach the Methanol Group
The methanol moiety is incorporated through reduction or hydroxymethylation reactions.
- A common approach involves the reduction of a nitrile or aldehyde intermediate to the corresponding primary alcohol using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere).
- Alternatively, hydroxymethylation can be performed via formaldehyde addition under basic conditions, followed by purification.
Salt Formation with Hydrochloric Acid
The final step involves converting the free base into its hydrochloride salt to enhance stability and solubility.
- The free base is dissolved in a suitable solvent (e.g., ethanol or methanol), and hydrogen chloride gas or hydrochloric acid solution is added dropwise.
- The resulting precipitate is filtered, washed, and dried under vacuum.
Data Tables Summarizing Preparation Conditions
| Step | Reagents | Catalysts/Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|---|
| Asymmetric cyclization | Amino acid derivative, nitrile | Chiral silver or copper catalyst | Toluene or acetonitrile | Reflux | High stereoselectivity |
| Phenyl substitution | Chlorofluorophenyl halide | Base (K2CO3) | DMF or acetonitrile | 80-120°C | SNAr reaction |
| Hydroxymethylation | Formaldehyde | Base (NaOH) | Water or methanol | Room temp to 50°C | Formation of primary alcohol |
| Salt formation | HCl gas or HCl solution | - | Ethanol or methanol | Room temp | Precipitation of hydrochloride |
Notes on Scale-Up and Purification
- Large-scale synthesis employs continuous flow reactors for asymmetric catalysis to improve stereoselectivity and throughput.
- Purification typically involves chromatography (e.g., chiral HPLC) and recrystallization from suitable solvents.
- Strict control of reaction temperatures and reagent purity is essential to maintain stereochemical integrity and yield.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing [(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride with high enantiomeric purity?
- Answer : Enantioselective synthesis can be achieved via asymmetric hydrogenation of pyrroline intermediates or chiral resolution using diastereomeric salt formation. For example, similar pyrrolidine derivatives (e.g., (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl methanol hydrochloride) are synthesized using chiral catalysts like Ru-BINAP complexes, followed by HCl salt formation . Reaction optimization (e.g., 93–96°C, 17 hours under acidic conditions) is critical for yield and purity, as demonstrated in analogous piperidine syntheses .
Q. How should researchers handle and store this compound to maintain stability?
- Answer : Store in airtight, corrosion-resistant containers at 2–8°C in a dry, ventilated environment. Avoid exposure to light, moisture, or high temperatures (>25°C). Safety protocols include using PPE (gloves, goggles) and conducting reactions in fume hoods. Hydrochloride salts of similar pyrrolidine derivatives are hygroscopic and prone to decomposition under humid conditions .
Q. What analytical techniques are essential for characterizing this compound?
- Answer :
- Chiral Purity : Chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry to confirm (3S,4R) configuration.
- Structural Confirmation : H/C NMR (e.g., δ 4.2–4.5 ppm for pyrrolidine protons), high-resolution mass spectrometry (HRMS), and X-ray crystallography for absolute stereochemistry.
- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?
- Answer : Contradictions may arise from differences in enantiomeric purity, salt form, or assay conditions. For example, structural analogs like (3S,4R)-4-(4-chlorophenyl)pyrrolidin-3-yl methanol (CAS 55438-52-3) show variable IC values depending on the counterion (e.g., hydrochloride vs. free base). Validate bioactivity using standardized assays (e.g., kinase inhibition protocols) and cross-reference with crystallographic data to confirm binding modes .
Q. What strategies improve the bioavailability of this compound in preclinical studies?
- Answer : Formulation approaches include:
- Solid Dispersions : Co-precipitation with polymers (e.g., HPMCAS) to enhance solubility.
- Prodrug Design : Esterification of the methanol group to increase lipophilicity.
- Nanoparticulate Systems : Encapsulation in PLGA nanoparticles for sustained release.
Similar methods improved bioavailability of a structurally related pyrrolidine-carboxylic acid derivative by 3-fold in rodent models .
Q. How does the stereochemistry of this compound influence its interaction with biological targets?
- Answer : The (3S,4R) configuration is critical for binding to enzymes like phosphoinositide 3-kinase (PI3K) due to spatial alignment of the chloro-fluorophenyl group and methanol moiety. Molecular docking studies on analogs (e.g., alpelisib combinations) show that inversion of stereochemistry reduces binding affinity by >100-fold .
Q. What are the key considerations for designing in vivo toxicity studies for this compound?
- Answer :
- Dose Optimization : Use pharmacokinetic modeling to determine MTD (maximum tolerated dose) based on plasma half-life (e.g., t ~4–6 hours in rodents).
- Toxicity Endpoints : Monitor hepatotoxicity (ALT/AST levels) and nephrotoxicity (BUN/creatinine) due to potential metabolite accumulation.
- Environmental Safety : Assess ecotoxicity (e.g., LC for aquatic organisms) as mandated for halogenated compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
